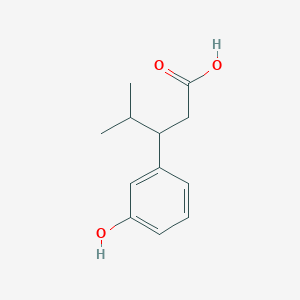

3-(3-Hydroxyphenyl)-4-methylpentanoic Acid

Beschreibung

3-(3-Hydroxyphenyl)-4-methylpentanoic Acid (CAS No. 1519665-43-0) is a branched-chain carboxylic acid featuring a hydroxyl-substituted phenyl group at the third carbon and a methyl group at the fourth carbon of the pentanoic acid backbone .

Eigenschaften

Molekularformel |

C12H16O3 |

|---|---|

Molekulargewicht |

208.25 g/mol |

IUPAC-Name |

3-(3-hydroxyphenyl)-4-methylpentanoic acid |

InChI |

InChI=1S/C12H16O3/c1-8(2)11(7-12(14)15)9-4-3-5-10(13)6-9/h3-6,8,11,13H,7H2,1-2H3,(H,14,15) |

InChI-Schlüssel |

GQJPJYDMMNUILI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(CC(=O)O)C1=CC(=CC=C1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

3-(3-Hydroxyphenyl)-4-methylpentansäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung von Hydroxylgruppen in Carbonylgruppen.

Reduktion: Reduktion von Carbonylgruppen zu Hydroxylgruppen.

Substitution: Austausch von funktionellen Gruppen durch andere Substituenten.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Transformationen sicherzustellen.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation der Hydroxyphenylgruppe Chinone ergeben, während die Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

3-(3-Hydroxyphenyl)-4-methylpentansäure hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

Der Wirkmechanismus von 3-(3-Hydroxyphenyl)-4-methylpentansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Wegen. Es wurde beispielsweise gezeigt, dass es die Adhäsion von Monozyten an Endothelzellen durch Modulation der Expression von Zelladhäsionsmolekülen wie E-Selektin hemmt. Dieser Effekt wird durch die Hemmung des NF-κB-Signalwegs vermittelt, der eine entscheidende Rolle bei Entzündungsreaktionen spielt.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Hydroxyphenyl)-4-methylpentanoic Acid undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Opioid Receptor Antagonism

Research has indicated that derivatives of 3-(3-Hydroxyphenyl)-4-methylpentanoic acid can act as opioid receptor antagonists. A study highlighted the synthesis of N-substituted piperazine analogues based on this compound, showing promising results in inhibiting κ-opioid receptors. These compounds were evaluated using [(35)S]GTPγS binding assays, revealing several analogues with potent antagonist properties, which could lead to new treatments for pain management and addiction .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that derivatives of 3-(3-Hydroxyphenyl)-4-methylpentanoic acid could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Biochemical Applications

1. Metabolic Pathways

3-(3-Hydroxyphenyl)-4-methylpentanoic acid is involved in various metabolic pathways, particularly those related to amino acid metabolism. It is derived from the metabolism of branched-chain amino acids and has been studied for its role in metabolic disorders such as maple syrup urine disease .

2. Biomarkers for Disease

The compound has potential as a biomarker for certain metabolic conditions. Elevated levels of metabolites related to this compound have been observed in patients with specific metabolic disorders, indicating its utility in diagnostic applications .

Material Science Applications

1. Polymer Chemistry

In material science, derivatives of 3-(3-Hydroxyphenyl)-4-methylpentanoic acid are being explored for their potential in polymer synthesis. These compounds can serve as monomers or additives to enhance the properties of polymers, such as thermal stability and mechanical strength .

2. Coatings and Adhesives

The compound's chemical structure allows it to be utilized in formulating advanced coatings and adhesives with improved adhesion properties and resistance to environmental factors. Research into these applications is ongoing, focusing on optimizing formulations for industrial use .

Case Studies

Wirkmechanismus

The mechanism of action of 3-(3-Hydroxyphenyl)-4-methylpentanoic Acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the adhesion of monocytes to endothelial cells by modulating the expression of cell adhesion molecules like E-selectin . This effect is mediated through the inhibition of the NF-κB pathway, which plays a crucial role in inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(a) 4-Methylpentanoic Acid Derivatives with Antimicrobial Activity

- 3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic Acid: Structure: Features esterified hydroxyl groups with a laurate (C12) chain and isobutyryl group. Activity: Exhibits potent antibacterial effects against Gram-positive bacteria, notably Staphylococcus aureus (MIC = 3.125 μg/mL). The laurate chain and ester groups synergistically enhance membrane disruption . Comparison: Unlike 3-(3-Hydroxyphenyl)-4-methylpentanoic Acid, this derivative’s lipophilic ester groups significantly boost antibacterial potency, suggesting that hydrophobic modifications amplify activity against pathogens .

(b) Anticancer Derivatives

- 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: Structure: Propanoic acid backbone with a 4-hydroxyphenylamino substituent. Activity: Demonstrates structure-dependent anticancer activity against breast cancer cell lines (MCF-7, BT-474). Derivatives with hydroxyl or imidazole groups show enhanced efficacy .

(c) ACE2 Inhibitors

- (S,S)-2-[1-Carboxy-2-[3-(3,5-dichlorobenzyl)-3H-imidazol-4-yl]-ethylamino]-4-methylpentanoic Acid (MLN-4760): Structure: 4-Methylpentanoic acid core with a dichlorobenzyl-imidazole side chain. Activity: Potent ACE2 inhibitor (Ki = 0.000044 μM), critical for SARS-CoV-1 viral entry studies . Comparison: The dichlorobenzyl-imidazole moiety provides steric and electronic interactions absent in 3-(3-Hydroxyphenyl)-4-methylpentanoic Acid, underscoring the role of aromatic and halogen substituents in enzyme inhibition .

Key Structural Modifications and Activity Trends

Mechanistic Insights

- Hydrophobic Modifications: Esterification (e.g., laurate in 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic Acid) enhances membrane permeability and antibacterial activity .

- Aromatic Substitutions: Hydroxyphenyl groups (e.g., in 3-(3-Hydroxyphenyl)-4-methylpentanoic Acid) may facilitate antioxidant or receptor-binding interactions, though empirical data are needed .

- Enzyme Inhibition: MLN-4760’s dichlorobenzyl group occupies hydrophobic pockets in ACE2, a mechanism absent in simpler 4-methylpentanoic acid derivatives .

Biologische Aktivität

3-(3-Hydroxyphenyl)-4-methylpentanoic acid (also known as 3-(3-Hydroxyphenyl)valeric acid) is an organic compound notable for its unique structure, which includes a hydroxyl group and a pentanoic acid backbone. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antioxidant properties, anti-inflammatory effects, and interactions with various biological systems.

Chemical Structure and Properties

The molecular formula of 3-(3-Hydroxyphenyl)-4-methylpentanoic acid is C12H16O3. Its structure features a hydroxyphenyl group at the third position of the carbon chain, contributing to its reactivity and biological activity. The presence of both hydroxyl and carboxylic acid functional groups allows this compound to undergo several chemical reactions, making it a versatile candidate for further research.

Biological Activities

Research indicates that 3-(3-Hydroxyphenyl)-4-methylpentanoic acid exhibits several significant biological activities:

- Antioxidant Properties : The compound demonstrates robust antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation.

- Neuraminidase Inhibition : In vitro studies have indicated that derivatives of this compound can inhibit neuraminidase, an enzyme critical for the replication of influenza viruses. This suggests potential applications in antiviral therapies .

Research Findings and Case Studies

Several studies have explored the biological activity of 3-(3-Hydroxyphenyl)-4-methylpentanoic acid and its derivatives:

- Antioxidant Activity Assessment :

- Inhibition of Neuraminidase :

- Molecular Docking Studies :

Comparative Analysis with Similar Compounds

To highlight the unique properties of 3-(3-Hydroxyphenyl)-4-methylpentanoic acid, a comparison with structurally similar compounds is provided below:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-(4-Hydroxyphenyl)propionic acid | 501-97-3 | Similar phenolic structure; used as an antioxidant. |

| 4-(4-Hydroxyphenyl)butanoic acid | 7021-11-6 | Longer carbon chain; potential anti-inflammatory properties. |

| Methyl 3-(3-hydroxyphenyl)propanoate | 61389-68-2 | Ester derivative; used in various synthetic applications. |

This table illustrates the diversity within the chemical class while emphasizing the distinct characteristics and potential applications of 3-(3-Hydroxyphenyl)-4-methylpentanoic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.